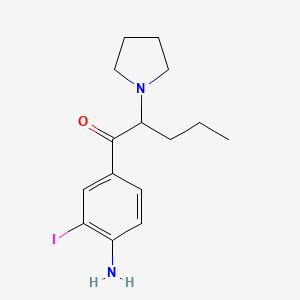![molecular formula C11H15N3 B10791486 6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane CAS No. 646056-62-4](/img/structure/B10791486.png)
6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Pyridin-3-yl)-1,6-diazaspiro[34]octane is a heterocyclic compound featuring a spiro structure with a pyridine ring and a diazaspiro core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane typically involves the formation of the spiro structure through cyclization reactions. One common method involves the reaction of pyridine derivatives with suitable amines under controlled conditions. For example, the reaction of 3-pyridinecarboxaldehyde with 1,2-diaminocyclohexane can yield the desired spiro compound through a condensation reaction followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions
6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the diazaspiro core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens like chlorine or bromine, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
科学的研究の応用
6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The spiro structure allows for unique interactions with biological macromolecules, potentially leading to selective inhibition or activation of target pathways.
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with a different ring structure.
Pyrazolo[3,4-b]pyridine: A bicyclic compound with a pyrazole and pyridine ring fusion.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with a similar pyridine core but different substituents.
Uniqueness
6-(Pyridin-3-yl)-1,6-diazaspiro[34]octane is unique due to its spiro structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
646056-62-4 |
|---|---|
分子式 |
C11H15N3 |
分子量 |
189.26 g/mol |
IUPAC名 |
7-pyridin-3-yl-1,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C11H15N3/c1-2-10(8-12-5-1)14-7-4-11(9-14)3-6-13-11/h1-2,5,8,13H,3-4,6-7,9H2 |
InChIキー |
KBMDSSLZTMXSDI-UHFFFAOYSA-N |
正規SMILES |
C1CNC12CCN(C2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-{[4-(6-Bromoquinolin-2-yl)piperazin-1-yl]methyl}-8-methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791403.png)
![(2S)-8-Methyl-2-({4-[6-(trifluoromethoxy)quinolin-2-yl]piperazin-1-yl}methyl)-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791406.png)
![2-(4-{[(2S)-8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl]methyl}piperazin-1-yl)-quinoline-6-carbonitrile](/img/structure/B10791409.png)
![3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine](/img/structure/B10791411.png)

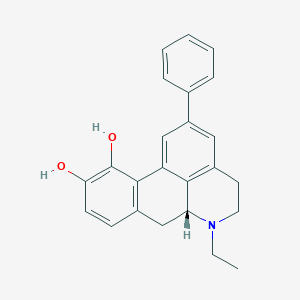
![3-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}2,5,7-rimethylimidazo[1,2-c]pyrimidine](/img/structure/B10791435.png)
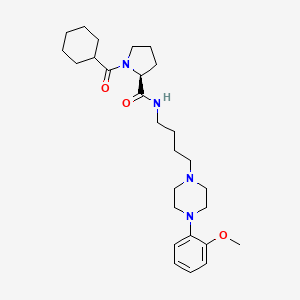
![2-(6-Chloropyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B10791455.png)
![2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B10791457.png)
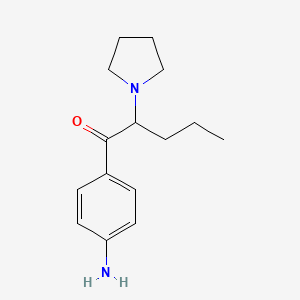
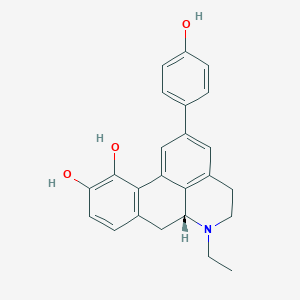
![3-(Pyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B10791481.png)
